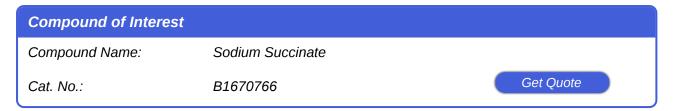


Sodium Succinate: A Versatile Buffer for Protein Crystallization Screening

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Application Note

Introduction

Sodium succinate is a dicarboxylic acid buffer that has proven to be a valuable tool in the field of protein crystallization. Its effectiveness in maintaining a stable pH in the mildly acidic range, coupled with other favorable physicochemical properties, makes it a suitable choice for the initial screening of crystallization conditions for a wide variety of proteins. This document provides detailed application notes and protocols for utilizing **sodium succinate** as a primary buffer in protein crystallization screening experiments.

Succinic acid is a diprotic acid with two pKa values, approximately 4.2 and 5.6.[1][2] This allows it to effectively buffer in the pH range of roughly 3.8 to 6.0.[3][4] Many proteins exhibit their lowest solubility near their isoelectric point (pI), and for proteins with acidic to neutral pIs, the pH range offered by succinate buffer is often ideal for inducing nucleation and crystal growth.

Advantages of Sodium Succinate in Protein Crystallization

Excellent Buffering Capacity: Sodium succinate provides robust pH control within its
effective range, which is critical for maintaining the desired charge distribution on the protein
surface, a key factor in forming well-ordered crystal contacts.



- Reduced Volatility: Compared to some other buffers like acetate, succinate is less volatile.
 This property is advantageous in vapor diffusion crystallization experiments, as it helps to maintain a stable pH in the crystallization drop over time.
- Potential for Specific Ion Interactions: As a dicarboxylic acid, the succinate ion can
 participate in specific interactions with protein residues, potentially mediating crystal contacts
 and promoting crystallization.
- Compatibility with Lyophilization: The non-volatile nature of **sodium succinate** makes it a suitable buffer for protein formulations that may undergo lyophilization (freeze-drying), a common technique for long-term storage of protein crystals.

Physicochemical Properties of Sodium Succinate Buffer

The properties of **sodium succinate** buffer are summarized in the table below.

Property	Value	Reference
Chemical Formula	Na ₂ C ₄ H ₄ O ₄	N/A
Molecular Weight	162.05 g/mol	N/A
pKaı of Succinic Acid	~4.2	[1][2]
pKa₂ of Succinic Acid	~5.6	[1][2]
Effective Buffering pH Range	3.8 - 6.0	[3][4]
Typical Buffer Concentration	0.05 - 0.2 M	[5]

Considerations for Use

A key consideration when using **sodium succinate** buffer is its propensity to crystallize at low temperatures, which can lead to a significant shift in the pH of the solution. This is due to the selective crystallization of mono**sodium succinate**. Research has shown that the inclusion of cryoprotectants, such as sucrose, can mitigate this pH shift, making it crucial to consider for experiments conducted at low temperatures or for cryo-crystallography.

Protocols



Protocol 1: Preparation of Sodium Succinate Buffer Stock Solutions

This protocol describes the preparation of 1.0 M stock solutions of **sodium succinate** at various pH values.

Materials:

- Succinic acid
- Sodium hydroxide (NaOH)
- Deionized water
- pH meter
- · Magnetic stirrer and stir bar
- Volumetric flasks
- Sterile filters (0.22 μm)

Procedure:

- Prepare a 1.0 M Succinic Acid Solution: Dissolve 118.09 g of succinic acid in approximately 800 mL of deionized water. Stir until fully dissolved. Adjust the final volume to 1 L with deionized water.
- Prepare a 1.0 M Sodium Hydroxide Solution: Carefully dissolve 40.00 g of NaOH in approximately 800 mL of deionized water. Caution: The dissolution of NaOH is exothermic. Allow the solution to cool to room temperature. Adjust the final volume to 1 L with deionized water.
- Prepare the Buffer:
 - Place a desired volume of the 1.0 M succinic acid solution in a beaker with a magnetic stir bar.



- Slowly add the 1.0 M NaOH solution while monitoring the pH with a calibrated pH meter.
- Continue adding NaOH until the desired pH (within the 3.8-6.0 range) is reached.
- Transfer the solution to a volumetric flask and bring it to the final desired volume with deionized water to achieve a final concentration of 1.0 M.
- Sterilization: Filter the buffer solution through a 0.22 μm sterile filter into a sterile container.
 Store at 4°C.

Protocol 2: Protein Crystallization Screening using a Sodium Succinate Grid Screen

This protocol outlines a 24-well grid screen to systematically evaluate the effect of **sodium succinate** pH and a precipitant concentration on protein crystallization. This screen is designed to be performed using the hanging drop or sitting drop vapor diffusion method.

Materials:

- Purified protein sample (concentrated to 5-20 mg/mL in a low ionic strength buffer)
- Sodium succinate buffer stock solutions (e.g., 1.0 M at pH 4.0, 4.5, 5.0, 5.5, 6.0)
- Precipitant stock solution (e.g., 4.0 M NaCl or 50% w/v PEG 4000)
- 24-well crystallization plates
- Coverslips (for hanging drop)
- Pipettes and tips
- Sealing tape or grease

Procedure:

• Prepare the Reservoir Solutions: In each well of the 24-well plate, prepare 500 μL of the reservoir solution according to the grid layout below. The final concentration of the **sodium succinate** buffer in the reservoir will be 0.1 M.



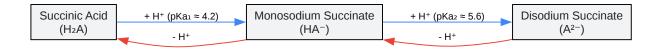
Well	pH 4.0	pH 4.5	pH 5.0	pH 5.5	pH 6.0
Precipitant Conc. 1	A1	B1	C1	D1	E1
Precipitant Conc. 2	A2	B2	C2	D2	E2
Precipitant Conc. 3	A3	В3	C3	D3	E3
Precipitant Conc. 4	A4	B4	C4	D4	E4

- Example for NaCl as precipitant:
 - Precipitant Conc. 1: 1.0 M NaCl
 - Precipitant Conc. 2: 1.5 M NaCl
 - Precipitant Conc. 3: 2.0 M NaCl
 - Precipitant Conc. 4: 2.5 M NaCl
- To prepare well A1 (pH 4.0, 1.0 M NaCl):
 - 50 μL of 1.0 M Sodium Succinate pH 4.0
 - 125 μL of 4.0 M NaCl
 - 325 μL of deionized water
- Set up the Crystallization Drops:
 - \circ Hanging Drop: Pipette 1 μ L of your protein solution onto a coverslip. Add 1 μ L of the reservoir solution from the corresponding well. Invert the coverslip and seal the well.
 - \circ Sitting Drop: Pipette 1 μ L of your protein solution into the sitting drop post. Add 1 μ L of the reservoir solution from the corresponding well. Seal the well with clear sealing tape.



• Incubation and Observation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C). Observe the drops under a microscope regularly over several days to weeks for the formation of crystals, precipitate, or other outcomes.

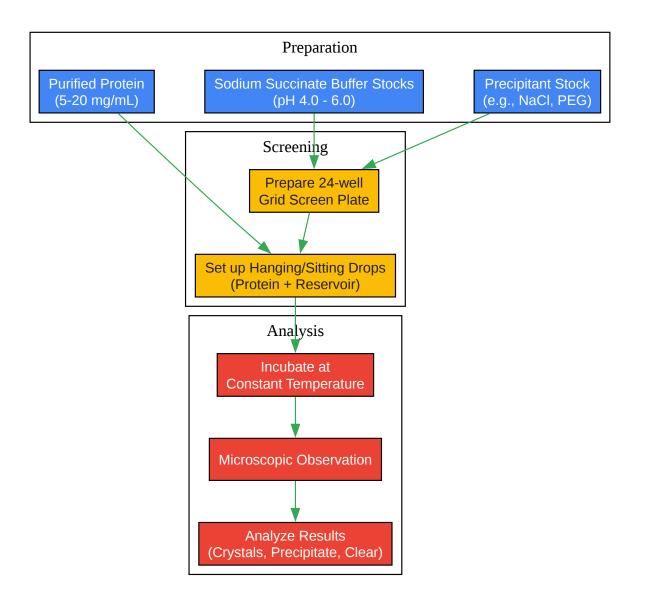
Visualizations



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Caption: Chemical equilibrium of the succinate buffer system.





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Caption: Experimental workflow for protein crystallization screening.

References

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